![molecular formula C12H27NO2 B13312120 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 5-methylheptan-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base like sodium azide (NaN3). The mixture is heated to around 50°C for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Similar structure but with a bromine atom in place of the methyl group.
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethanol: A closely related compound with slight variations in the alkyl chain.
Uniqueness
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol is unique due to its specific alkyl chain and ethoxyethanol moiety, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C12H27NO2 |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-[2-(5-methylheptan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C12H27NO2/c1-4-11(3)10-12(5-2)13-6-8-15-9-7-14/h11-14H,4-10H2,1-3H3 |
InChI Key |
PDQDBBNUBYORBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



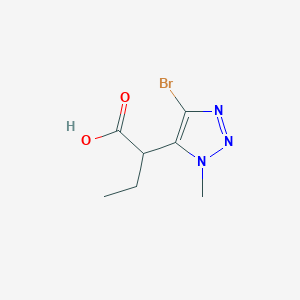
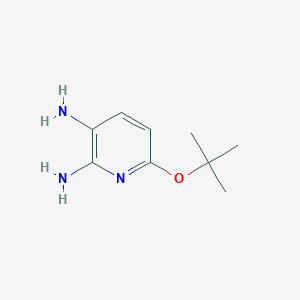
![(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13312063.png)
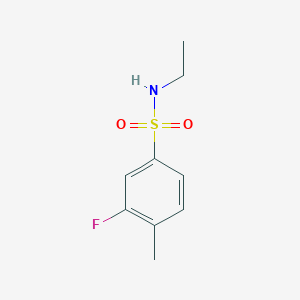
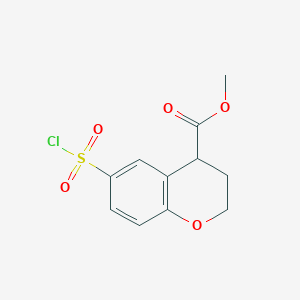
![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)


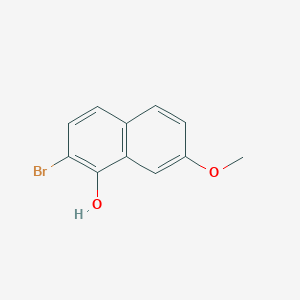

![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)

![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)
